N-(2-(6-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
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Description
N-(2-(6-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C20H19N7O2S2 and its molecular weight is 453.54. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains a 1,2,4-triazole ring, which is known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the targets of this compound could be diverse depending on the specific functional groups and their spatial arrangement in the molecule.
Mode of Action
The mode of action of this compound would depend on its specific targets. For instance, if it targets an enzyme, it might inhibit the enzyme’s activity, leading to a decrease in the production of a specific metabolite. If it targets a cell receptor, it might block the receptor and prevent a specific signal transduction pathway .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its specific targets. For example, if it has antitumor activity, it might affect pathways related to cell proliferation and apoptosis .
Pharmacokinetics
The ADME properties of this compound would depend on its chemical structure. For instance, the presence of the 1,2,4-triazole ring might influence its absorption and metabolism .
Result of Action
The molecular and cellular effects of this compound would depend on its mode of action and the biochemical pathways it affects. For example, if it has antitumor activity, it might lead to cell cycle arrest and apoptosis in cancer cells .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
N-(2-(6-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit matrix metalloproteinases, kinases, and anti-apoptotic BCL2 family proteins . These interactions are essential for its potential anticancer activity, as they can lead to the inhibition of tumor growth and metastasis.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins . Additionally, it can alter the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been shown to inhibit the activity of certain kinases, which are critical for cell signaling and proliferation . This inhibition can result in the suppression of tumor growth and the induction of apoptosis in cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity with minimal toxicity . At higher doses, it can cause adverse effects, including toxicity to normal cells and tissues. Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and activity. For instance, it has been shown to affect metabolic flux and metabolite levels by inhibiting key enzymes involved in cellular metabolism . These interactions can lead to changes in the overall metabolic profile of cells, contributing to its therapeutic effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . These interactions are essential for its therapeutic efficacy, as they ensure that the compound reaches its intended site of action.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects at the appropriate site within the cell, contributing to its overall therapeutic efficacy.
Properties
IUPAC Name |
N-[2-[6-[2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7O2S2/c1-13-11-31-20(22-13)23-17(28)12-30-18-8-7-15-24-25-16(27(15)26-18)9-10-21-19(29)14-5-3-2-4-6-14/h2-8,11H,9-10,12H2,1H3,(H,21,29)(H,22,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHNLSRGGFKERD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=CC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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